Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridine ring. The presence of an ethyl group at the 2-position and a carboxylate ester at the 6-position further defines its chemical structure. Compounds of this class are known for their diverse biological activities and are often used as scaffolds in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction typically requires the use of a base, such as sodium hydroxide, and is carried out under ambient conditions.
Another approach involves the use of metal-catalyzed coupling reactions. For example, palladium-catalyzed Sonogashira coupling followed by cyclization has been reported
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using 2-aminopyridine and α-bromoketones or α-chloroketones . The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, reaction time, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . In the case of its anticancer activity, it may induce apoptosis in cancer cells by activating specific signaling pathways and causing cell cycle arrest .
Comparison with Similar Compounds
Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.
Zolimidine: An anti-ulcer drug.
Rifaximin: An antibiotic used to treat gastrointestinal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-13-5-7-14(8-6-13)16-12-20-11-15(18(21)22-4-2)9-10-17(20)19-16/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPDTOPQGIREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.